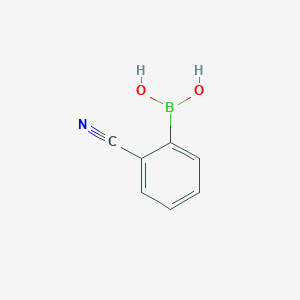

2-Cyanophenylboronic acid

Cat. No. B044822

Key on ui cas rn:

138642-62-3

M. Wt: 146.94 g/mol

InChI Key: NPLZNDDFVCGRAG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07625932B2

Procedure details

Dissolve 2-bromobenzonitrile (melt in water bath at 65° C. before use, 6.733 kg, 37.0 mol, 1 eq) in THF (52.5 L) in a cryogenic reactor and cool to −78° C. Add triisopropylborate (13.96 kg, 74 mol, 2 eq). Allow the mixture to cool to −78° C. again. Add hexyllithium (2.5M in hexane, 15.38 kg, 55.5 mol, 1.5 eq) over a period of 2 h (max internal temp=69° C.). After the addition, stir for 1 h at −75° C. Add the mixture (−74° C.) to water (48 L, 5° C.) over a period of 15 min with stirring to give a slightly yellow emulsion (−1° C.). Warm the mixture to 23° C. and stir at this temperature for 90 min. Separate the layers. Extract the aqueous layer with isopropyl acetate (24 L). Combine the organic layers and re-extract with brine (22 L). Combine the aqueous layers and acidify to pH 1 with 1M sulfuric acid (31 L). Extract the product twice with isopropyl acetate (41 L and 39 L). Combine the organic layers and stir overnight with brine (21 L) at 2° C. Collect the organic solution (90 L) and distill under reduced pressure at 50-60° C. to reduce the volume to 10 L. Strip the suspension with isopropyl acetate (11 L). Add methylcyclohexane (20 L) at 25° C. Cool the suspension to -7° C. Collect the precipitated product by filtration. Wash the filter cake with a mixture of isopropyl acetate (2 L) and methylcyclohexane (4 L). Dry the filter cake on the rotovap at reduced pressure at 50° C. to obtain 2.997 kg of title compound as a white powder; 55% yield (poor yield due to some material sticking to the reactor wall). 1H NMR (solvent-dx): § 7.53 (dt, 1H, J=1.5 Hz, 7.5 Hz), 7.62 (dt, 1H, J=1.5 Hz, 7.5 Hz), 7.73 (m, 2H).

Name

Yield

55%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([O:13][B:14](OC(C)C)[O:15]C(C)C)(C)C.C([Li])CCCCC.O>C1COCC1>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[B:14]([OH:15])[OH:13])#[N:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.733 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C#N)C=CC=C1

|

|

Name

|

|

|

Quantity

|

52.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

13.96 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OB(OC(C)C)OC(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

15.38 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)[Li]

|

Step Four

|

Name

|

|

|

Quantity

|

48 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir for 1 h at −75° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Allow the mixture to cool to −78° C. again

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a slightly yellow emulsion (−1° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Warm the mixture to 23° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir at this temperature for 90 min

|

|

Duration

|

90 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the aqueous layer with isopropyl acetate (24 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Combine the organic layers and re-extract with brine (22 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the product twice with isopropyl acetate (41 L and 39 L)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Combine the organic layers and stir overnight with brine (21 L) at 2° C

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Collect the organic solution (90 L)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distill under reduced pressure at 50-60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the suspension to -7° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Collect the precipitated product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the filter cake

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with a mixture of isopropyl acetate (2 L) and methylcyclohexane (4 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dry the filter cake on the rotovap at reduced pressure at 50° C.

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C1=C(C=CC=C1)B(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.997 kg | |

| YIELD: PERCENTYIELD | 55% | |

| YIELD: CALCULATEDPERCENTYIELD | 55.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |